Methyl cis-9-tetradecenoate is a monounsaturated fatty acid derivative. It is formed by esterification, a reaction between myristoleic acid (a 14-carbon monounsaturated fatty acid) and methanol []. Myristoleic acid is naturally present in various animal fats and some plant oils, like dairy products and nut butter. Methyl myristoleate has gained interest in scientific research due to its potential health benefits and applications in the study of lipid metabolism [].
Methyl cis-9-tetradecenoate possesses a linear hydrocarbon chain with 14 carbons (tetradecene). A double bond exists between the 9th and 10th carbon atoms, with a cis configuration (meaning the hydrogen atoms are on the same side of the double bond) []. A methyl group (CH3) is attached to the terminal carbon via an ester linkage (COO-CH3). This structure contributes to its amphiphilic nature, having both hydrophobic (hydrocarbon chain) and hydrophilic (ester group) regions.
Methyl myristoleate can be synthesized through the esterification of myristoleic acid with methanol in the presence of an acid catalyst [].
CH3(CH2)7CH=CH(CH2)4COOH + CH3OH -> CH3(CH2)7CH=CH(CH2)4COOCH3 + H2O (Equation 1)
Under acidic or basic conditions, methyl myristoleate can undergo hydrolysis, breaking the ester bond and releasing myristoleic acid and methanol.
Methyl myristoleate can participate in various reactions typical of fatty acid derivatives, including oxidation, hydrogenation, and incorporation into biological membranes.
Research suggests that methyl myristoleate may influence various biological processes. It can be incorporated into cellular membranes, potentially affecting membrane fluidity and function. Studies also suggest it might modulate signaling pathways involved in inflammation and cell proliferation []. However, the specific mechanisms require further investigation.